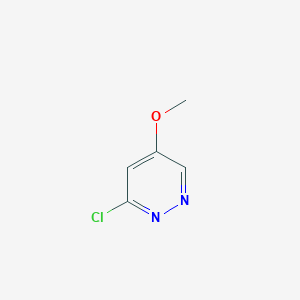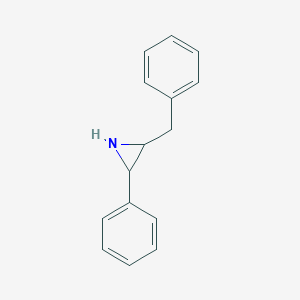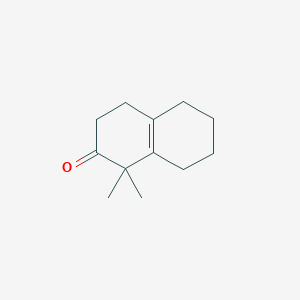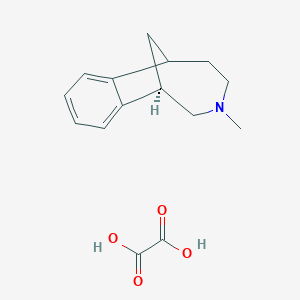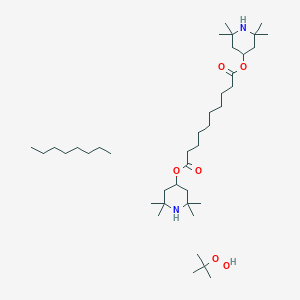
Bis(1-Octyloxy-2,2,6,6-Tetramethyl-4-piperidyl)sebacat
Übersicht
Beschreibung
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a hindered amine light stabilizer (HALS) that is effective in retarding degradation through thermal and photo-oxidation process. It can be used in wood and plastic based coatings.
Wissenschaftliche Forschungsanwendungen
UV-123: Umfassende Analyse von wissenschaftlichen Forschungsanwendungen
Beschichtungen für Holz und Kunststoffe: UV-123 dient als sterisch gehinderter Aminlichtstabilisator (HALS) und verzögert effektiv den Abbau durch thermische und photooxidative Prozesse. Es ist besonders nützlich in Beschichtungen für Holz und Kunststoffe und sorgt für langfristige Stabilität gegenüber Witterungseinflüssen und Hitze .
Automobil- und Industrielacke: In der Automobilindustrie wird UV-123 verwendet, um die Haltbarkeit von Autolacken zu verbessern und sie vor UV-Strahlung und thermischem Abbau zu schützen. Es wird auch in Industrielacken eingesetzt, um die Lebensdauer von Maschinen und Geräten zu verbessern, die rauen Umgebungsbedingungen ausgesetzt sind .
Dekorative Farben: Dekorative Farben profitieren von den stabilisierenden Eigenschaften von UV-123, die Verfärbungen verhindern und die ästhetische Attraktivität von lackierten Oberflächen im Laufe der Zeit erhalten. Diese Anwendung ist sowohl für Innen- als auch für Außenanwendungen von entscheidender Bedeutung .
Holzbeizen und -lacke: Holzbeizen und -lacke, die UV-123 enthalten, sind widerstandsfähiger gegen Verblassen und Abbau durch Sonneneinstrahlung. Dies stellt sicher, dass Holzmöbel und -konstruktionen ihr gewünschtes Aussehen über einen längeren Zeitraum behalten .
Polymere: Eine große Bandbreite an Polymeren, darunter Acrylate, Polyurethane, Dichtstoffe, Klebstoffe und Kautschuke, werden durch UV-123 stabilisiert. Dies erweitert ihre Verwendbarkeit und Funktionalität in verschiedenen Anwendungen wie Baustoffen, Haushaltsartikeln und elektronischen Bauteilen .
Wärmemanagement in Polymeren: UV-123 wirkt als Wärmekontrolle in Polymeren, indem es mit phenolischen Antioxidantien reagiert, die in diese eingearbeitet sind. Dies hilft, die thermische Stabilität von Polymeren während der Verarbeitung und Verwendung zu steuern .
Synthesemethoden: Die Synthesemethoden der Verbindung sind ebenfalls ein Bereich von Forschungsinteresse, da die Optimierung des Produktionsprozesses zu einer effizienteren und kostengünstigeren Herstellung von UV-123 für seine verschiedenen Anwendungen führen kann
Safety and Hazards
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as Aquatic Chronic 4 according to the Globally Harmonized System (GHS) . Its storage class code is 10 - Combustible liquids . The flash point is 110 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Biochemische Analyse
Biochemical Properties
As a HALS, it is known to interact with free radicals produced during the degradation process of materials, effectively neutralizing them . This interaction helps to prevent further degradation of the material.
Cellular Effects
As a HALS, it is primarily used in materials outside of biological systems and is not typically associated with cellular interactions .
Molecular Mechanism
UV-123, as a HALS, works by free radical scavenging. It neutralizes free radicals produced during the degradation process of materials, preventing further degradation
Dosage Effects in Animal Models
The effects of UV-123 at different dosages in animal models have not been reported in the literature .
Eigenschaften
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJJSFGQVCXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129757-67-1 | |
| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129757-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129757671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?
A: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]
Q2: What structural modification of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been observed under high temperatures and what is its significance?
A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []
Q3: Can Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate be directly detected in polymer coatings, and what insights can this provide about polymer degradation?
A: Yes, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


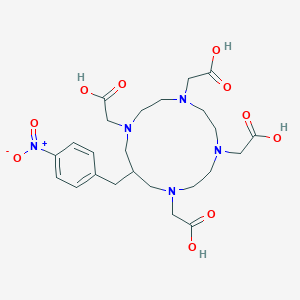
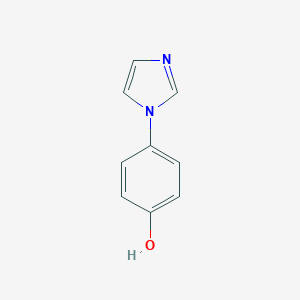

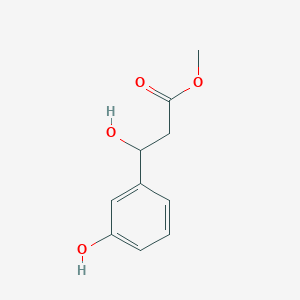
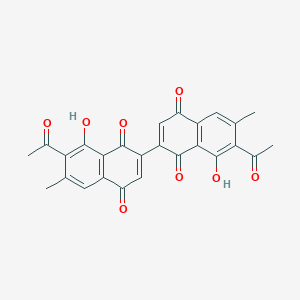
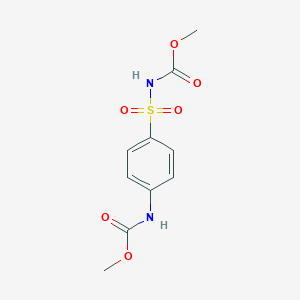
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
